6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
CAS No. |
1112348-43-2 |
|---|---|
Molecular Formula |
C20H12ClFN6O2S |
Molecular Weight |
454.86 |
IUPAC Name |
6-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H12ClFN6O2S/c21-14-8-11(6-7-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26) |
InChI Key |
XIFIWOHSBHBARK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- The 1,2,4-oxadiazole group in the target compound may enhance kinase inhibition due to its electron-deficient nature, as seen in ALDH1A inhibitors .
- Fluorine substituents improve blood-brain barrier penetration in neuroactive agents .
Challenges in Predictive Modeling
- Structural Similarity vs. Bioactivity : While QSAR models assume similar structures yield similar activities , bioavailability differences (e.g., methylthio vs. oxadiazole) can drastically alter gene expression profiles .
- Hazard Prediction : Regulatory frameworks use structural similarity for hazard classification, but substituents like chlorine may introduce unique toxicities .
Q & A
Basic: What synthetic strategies are effective for constructing the pyrazolo[3,4-d]pyrimidinone core in this compound?
Methodological Answer:
The pyrazolo[3,4-d]pyrimidinone core is typically synthesized via cyclocondensation reactions. A common approach involves:
- Step 1: Formation of a pyrazole-amine intermediate by reacting 5-aminopyrazole derivatives with carbonyl-containing reagents (e.g., ethyl acetoacetate).
- Step 2: Cyclization with a pyrimidine precursor (e.g., cyanamide or thiourea derivatives) under acidic or basic conditions. For example, phosphorous oxychloride (POCl₃) is frequently used as a cyclizing agent at elevated temperatures (120–140°C) to promote ring closure .
- Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-cyclization. Purification often requires column chromatography due to byproduct formation.
Advanced: How can regioselectivity challenges during the formation of the 1,2,4-oxadiazole ring be addressed?
Methodological Answer:
Regioselectivity in 1,2,4-oxadiazole synthesis is influenced by:
- Precursor Design: Use nitrile oxides (generated in situ from hydroxamoyl chlorides) and carbodiimides to favor 1,3-dipolar cycloaddition at the desired position .
- Catalytic Optimization: Employ copper(I) iodide or palladium catalysts to enhance selectivity for the 5-substituted oxadiazole isomer .
- Validation: Confirm regiochemistry via NOESY NMR or X-ray crystallography, as seen in structurally related oxadiazole derivatives .
Basic: What spectroscopic techniques are critical for characterizing the thioether linkage in this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify the methylthio (-SCH₂-) group via characteristic shifts (δ 3.8–4.2 ppm for CH₂ in ¹H NMR; δ 35–40 ppm in ¹³C NMR).
- HRMS (ESI-TOF): Verify the molecular ion peak [M+H]⁺ with <2 ppm mass error to confirm the intact thioether moiety.
- IR Spectroscopy: Look for C-S stretching vibrations at ~600–700 cm⁻¹ .
Advanced: How should researchers design dose-response studies to resolve discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Experimental Design:
- Cell Line Selection: Use panels of cancer cell lines with varying genetic backgrounds (e.g., NCI-60) to assess compound specificity.
- Dose Range: Test logarithmic concentrations (1 nM–100 µM) to capture IC₅₀ values.
- Controls: Include positive controls (e.g., doxorubicin) and vehicle controls to normalize data.
- Data Analysis:
Basic: What are the recommended protocols for assessing the compound’s stability under physiological conditions?
Methodological Answer:
- Buffer Solutions: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
- Analytical Methods:
- Key Parameters: Report half-life (t₁/₂) and degradation pathways (e.g., hydrolysis of the oxadiazole ring).
Advanced: How can low yields during thioether bond formation be mitigated?
Methodological Answer:
- Reaction Optimization:
- Byproduct Management: Add molecular sieves to absorb water, preventing oxidation of the thiol to disulfide .
Basic: What in vitro assays are suitable for preliminary evaluation of kinase inhibition activity?
Methodological Answer:
- Kinase Profiling: Use recombinant kinase assays (e.g., ADP-Glo™ or radiometric assays) targeting kinases with structural homology to the compound’s scaffold (e.g., JAK2, EGFR).
- Protocol Steps:
- Pre-incubate the compound with kinase + ATP/substrate.
- Quantify phosphorylation via ELISA or fluorescence resonance energy transfer (FRET).
- Data Interpretation: Compare inhibition (%) to reference inhibitors (e.g., staurosporine) and calculate Kᵢ values .
Advanced: What computational methods aid in predicting metabolite formation for this compound?
Methodological Answer:
- In Silico Tools:
- CYP450 Metabolism Prediction: Use StarDrop or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., fluorophenyl or pyrimidinone rings).
- Docking Studies: Simulate interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to prioritize metabolites.
- Validation: Correlate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Basic: What safety precautions are critical when handling this compound during synthesis?
Methodological Answer:
- Hazard Mitigation:
- Waste Disposal: Quench reactive byproducts (e.g., HCl gas) with sodium bicarbonate before disposal .
Advanced: How can researchers optimize solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Formulation Strategies:
- Co-solvents: Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility.
- Salt Formation: Explore hydrochloride or mesylate salts if ionizable groups are present.
- Analytical Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
